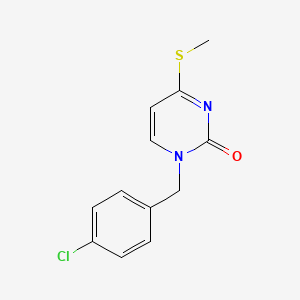
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone, also known as PD184352, is a small molecule inhibitor of extracellular signal-regulated kinase (ERK) pathway. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, cardiovascular, and inflammatory disorders.
Mechanism of Action
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone inhibits the ERK pathway by binding to the ATP-binding site of the ERK kinase (MEK) enzyme. This binding prevents the phosphorylation of ERK, which is a downstream effector of the pathway. ERK is known to regulate various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway by this compound leads to the inhibition of these processes, thereby reducing the growth and proliferation of cancer cells, reducing cardiac hypertrophy and fibrosis, and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. In cancer research, this compound has been shown to inhibit the phosphorylation of ERK and its downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis. In cardiovascular diseases, this compound has been shown to reduce the expression of hypertrophic and fibrotic markers, leading to the reduction of cardiac hypertrophy and fibrosis. In inflammatory disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
Advantages and Limitations for Lab Experiments
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in various disease models, providing a strong foundation for further research. However, this compound also has some limitations. It has low solubility in water, which can limit its use in some experiments. It also has low bioavailability, which can limit its therapeutic efficacy in vivo.
Future Directions
For research include studying 1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone in combination with other chemotherapeutic agents, animal models, and clinical trials, as well as optimizing the synthesis method and improving its bioavailability. Overall, this compound has significant potential for therapeutic applications in various diseases, and further research is warranted to explore its full potential.
Synthesis Methods
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone can be synthesized by several methods, including the reaction of 2-chloro-4-nitrobenzyl alcohol with methylthioacetic acid, followed by cyclization with cyanamide and deprotection with sodium methoxide. Another method involves the reaction of 4-chlorobenzyl chloride with methylthiourea, followed by cyclization with cyanamide and deprotection with sodium methoxide. These methods have been reported in various research articles and have been optimized for high yield and purity.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(methylthio)-2(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the ERK pathway. This pathway is known to be dysregulated in many types of cancers, and its inhibition has been shown to have therapeutic benefits. This compound has also been studied in cardiovascular diseases, where it has been shown to reduce cardiac hypertrophy and fibrosis. In inflammatory disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. These studies have provided strong evidence for the potential therapeutic applications of this compound in various diseases.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-methylsulfanylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-17-11-6-7-15(12(16)14-11)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOFAEBMYVPULK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)N(C=C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

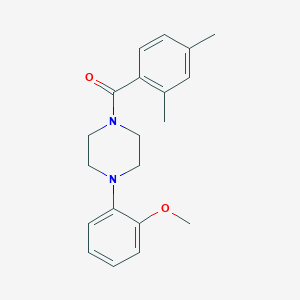
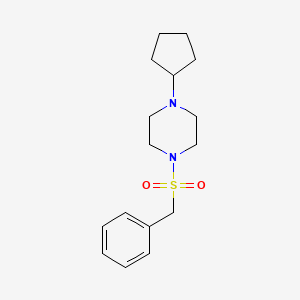
![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
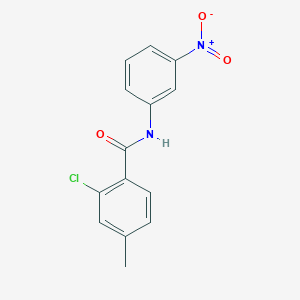
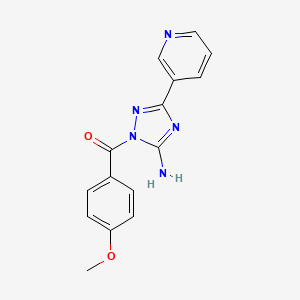
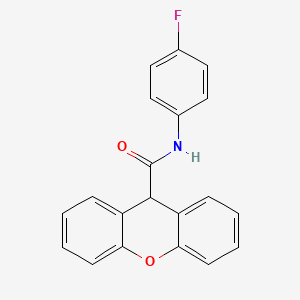
![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)
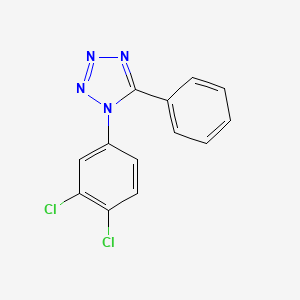
![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)
![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)
![1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B5856087.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5856110.png)